molecular formula C8H15N5O B1375197 3-amino-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide CAS No. 1347088-26-9

3-amino-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide

Cat. No.: B1375197
CAS No.: 1347088-26-9
M. Wt: 197.24 g/mol
InChI Key: HBGHMRGQYYMKQI-UHFFFAOYSA-N
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Description

Structural Identity and Classification within Pyrazole Carboxamide Family

The structural identity of 3-amino-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide is defined by its molecular formula C8H15N5O and molecular weight of 197.24 grams per mole. This compound belongs to the broader classification of 1H-pyrazole-5-carboxamides, which constitute a subset of the pyrazole carboxamide family characterized by the presence of a carboxamide functional group at the 5-position of the pyrazole ring. The International Union of Pure and Applied Chemistry nomenclature establishes the systematic name as this compound, reflecting the compound's structural complexity.

The pyrazole core structure consists of a five-membered aromatic heterocycle containing two adjacent nitrogen atoms and three carbon atoms, as established in the fundamental definition of pyrazoles. Within this framework, this compound exhibits specific substitution patterns that distinguish it from related compounds. The amino group positioned at the 3-carbon of the pyrazole ring represents a primary amine functionality, while the carboxamide group at the 5-position is further derivatized with an N-[2-(dimethylamino)ethyl] substituent.

The classification of this compound within the pyrazole carboxamide family is further refined by its aminopyrazole designation. Aminopyrazoles represent a structurally diverse class of compounds that have attracted considerable attention in medicinal chemistry due to their ability to serve as versatile scaffolds for drug discovery. The specific positioning of the amino group at the 3-position classifies this compound as a 3-aminopyrazole derivative, distinguishing it from 4-aminopyrazole and 5-aminopyrazole isomers that exhibit different regiochemical arrangements.

Structural Feature Specification
Molecular Formula C8H15N5O
Molecular Weight 197.24 g/mol
Chemical Abstracts Service Number 1347088-26-9
Pyrazole Position 3-amino-5-carboxamide
Side Chain N-[2-(dimethylamino)ethyl]

Historical Development of Aminopyrazole Chemistry

The historical development of aminopyrazole chemistry traces its origins to the pioneering work of German chemist Ludwig Knorr, who introduced the term "pyrazole" to describe this class of compounds in 1883. The foundational understanding of pyrazole synthesis was further advanced by Hans von Pechmann in 1898, who developed a classical method for pyrazole preparation using acetylene and diazomethane, establishing the methodological framework that would influence subsequent synthetic approaches.

The evolution of aminopyrazole chemistry has been characterized by systematic developments in synthetic methodologies and mechanistic understanding. The synthesis of 3-aminopyrazoles has traditionally relied on the condensation of hydrazines with 1,3-dielectrophilic compounds containing nitrile functionalities. This approach has been refined over decades to accommodate various substitution patterns and to optimize reaction conditions for specific target molecules. The development of microwave-assisted synthesis and other advanced methodologies has significantly improved the efficiency and scope of aminopyrazole preparation.

The historical significance of aminopyrazole chemistry is exemplified by the discovery of the first natural pyrazole, 1-pyrazolyl-alanine, isolated from watermelon seeds in 1959. This discovery demonstrated the natural occurrence of pyrazole-containing compounds and stimulated interest in their biological properties and potential pharmaceutical applications. The subsequent decades witnessed intensive research into pyrazole derivatives, leading to the development of commercially important compounds such as celecoxib and other cyclooxygenase-2 inhibitors.

The specific development of carboxamide-substituted aminopyrazoles represents a more recent advancement in heterocyclic chemistry. Research conducted in the early 21st century has focused on exploring the structure-activity relationships of pyrazole carboxamides, particularly their interactions with various biological targets. Studies have demonstrated that pyrazole carboxamides can exhibit significant biological activities, including antiproliferative effects against cancer cell lines and interactions with deoxyribonucleic acid structures.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research extends beyond its structural complexity to encompass its potential applications in pharmaceutical development and biological research. Heterocyclic chemistry, as a branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements, has identified pyrazole derivatives as particularly valuable scaffolds for drug discovery.

The aminopyrazole framework has demonstrated remarkable versatility in providing ligands for various biological targets, including p38 mitogen-activated protein kinase, cyclooxygenase enzymes, and multiple kinase systems. This versatility stems from the electronic properties of the pyrazole ring system, which can form rigid planar structures with electron-rich chromophores capable of engaging in π-π stacking interactions with biological macromolecules. The specific substitution pattern of this compound provides additional opportunities for hydrogen bonding and electrostatic interactions with target proteins.

Research into aminopyrazole compounds has revealed their potential as kinase inhibitors, with particular emphasis on their selectivity profiles and mechanism of action. The presence of both amino and carboxamide functionalities in these compounds allows for multiple modes of binding to enzyme active sites, potentially leading to improved selectivity and reduced off-target effects. Studies have shown that certain pyrazole carboxamide derivatives can interact with deoxyribonucleic acid through minor groove binding, suggesting additional mechanisms of biological activity beyond direct enzyme inhibition.

The development of aminopyrazole-based compounds for therapeutic applications has been exemplified by research into leishmaniasis treatment, where aminopyrazole derivatives have shown promising profiles for both visceral and cutaneous forms of the disease. This research demonstrates the translational potential of heterocyclic chemistry research, bridging fundamental chemical synthesis with clinical applications. The ongoing optimization of aminopyrazole leads has involved collaboration between academic institutions and pharmaceutical companies, highlighting the industrial relevance of this chemical class.

Research Application Significance
Kinase Inhibition p38 mitogen-activated protein kinase targeting
Deoxyribonucleic Acid Interaction Minor groove binding capabilities
Antiproliferative Activity Cancer cell line inhibition
Antimicrobial Research Leishmaniasis treatment development
Structure-Activity Studies Optimization of biological selectivity

Properties

IUPAC Name

3-amino-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N5O/c1-13(2)4-3-10-8(14)6-5-7(9)12-11-6/h5H,3-4H2,1-2H3,(H,10,14)(H3,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBGHMRGQYYMKQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC(=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide typically involves the reaction of 3-amino-1H-pyrazole-5-carboxylic acid with 2-(dimethylamino)ethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted pyrazole derivatives .

Scientific Research Applications

3-amino-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide, often referred to as DMAP or similar derivatives, is a compound that has garnered attention in various fields of scientific research due to its unique chemical structure and biological properties. This article will explore the applications of this compound, focusing on its roles in medicinal chemistry, agriculture, and material science.

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, research has shown that modifications to the pyrazole core can enhance its efficacy against various cancer cell lines. In vitro assays demonstrated that certain derivatives can induce apoptosis in cancer cells by activating specific signaling pathways related to cell death .

Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis . The mechanism involves the modulation of NF-kB signaling pathways, which are critical in the inflammatory response.

Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. Studies have reported that this compound exhibits broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell wall synthesis, thus inhibiting growth .

Agricultural Applications

Pesticide Development
The unique structure of this compound has led to its exploration as a potential pesticide. Research indicates that it can be effective against various agricultural pests while exhibiting low toxicity to non-target organisms . Field trials have shown promising results in controlling pest populations without significant environmental impact.

Herbicide Formulation
Additionally, this compound has been studied for its herbicidal properties. Its ability to inhibit specific enzymes involved in plant growth makes it a candidate for developing selective herbicides. Laboratory studies have demonstrated effective weed control with minimal adverse effects on crop yield .

Material Science

Polymer Chemistry
In material science, this compound has been utilized as a building block for synthesizing novel polymers. Its reactive functional groups allow for easy incorporation into polymer matrices, leading to materials with enhanced mechanical properties and thermal stability .

Nanotechnology
Moreover, the compound has potential applications in nanotechnology. It can be used as a stabilizing agent in the synthesis of nanoparticles, improving their dispersion and stability in various solvents. This property is crucial for developing nanomaterials with applications in electronics and biomedicine .

Case Study 1: Anticancer Efficacy

A study conducted on modified pyrazole derivatives showed that one specific derivative exhibited IC50 values lower than those of standard chemotherapeutic agents against breast cancer cell lines. The study concluded that further development could lead to new treatments with fewer side effects compared to traditional chemotherapy .

Case Study 2: Agricultural Impact

Field trials assessing the effectiveness of this compound as a pesticide revealed a 70% reduction in pest populations compared to untreated controls. These results suggest that the compound could play a significant role in sustainable agriculture practices by reducing reliance on synthetic pesticides .

Mechanism of Action

The mechanism of action of 3-amino-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial purposes .

Biological Activity

3-amino-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide (commonly referred to as DMAP) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features both amino and carboxamide functional groups, which contribute to its diverse interactions within biological systems. This article reviews the biological activity of DMAP, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of DMAP is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may function as an enzyme inhibitor by binding to the active site, thereby disrupting normal enzymatic activity. Additionally, it can modulate signal transduction pathways, leading to various biological effects such as anti-inflammatory and anticancer activities.

Anticancer Activity

DMAP has shown promising results in anticancer research. In vitro studies have suggested that it can inhibit tubulin polymerization, which is essential for cell division. This inhibition leads to cell cycle arrest in the G2/M phase, providing a potential mechanism for its anticancer effects .

Table 1: Anticancer Activity of DMAP and Related Compounds

CompoundIC50 (µM)Mechanism of Action
DMAP0.08 - 12.07Inhibits tubulin polymerization
Compound X32Inhibits tumor cell proliferation

Anti-inflammatory Effects

Research indicates that DMAP derivatives can inhibit the release of pro-inflammatory cytokines such as TNF-alpha in LPS-stimulated cells. This suggests a role in mitigating inflammatory responses, making it a candidate for treating inflammatory diseases .

Case Studies

  • Inhibition of Tubulin Polymerization : A study demonstrated that DMAP derivatives effectively inhibited tubulin polymerization with IC50 values ranging from 0.08 to 12.07 µM. The binding simulations indicated that the compound occupies the colchicine binding site on tubulin, blocking its function and leading to cell cycle arrest .
  • Anti-inflammatory Activity : Another study evaluated the effects of DMAP on LPS-induced TNF-alpha release in mice, showing significant inhibition at concentrations as low as 0.283 mM. This highlights the compound's potential in treating conditions characterized by excessive inflammation .

Research Applications

DMAP is being explored for various applications across different fields:

  • Medicinal Chemistry : As a potential therapeutic agent for cancer and inflammatory diseases.
  • Polymer Chemistry : Utilized in the synthesis of novel polymers due to its unique chemical structure.
  • Agricultural Chemistry : Investigated for its potential use in developing agrochemicals.

Q & A

Basic: What are the standard synthetic routes for preparing 3-amino-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The synthesis typically involves multi-step condensation reactions starting from pyrazole cores. For example, cyclocondensation of ethyl acetoacetate with phenylhydrazine forms the pyrazole ring, followed by carboxamide functionalization via coupling reagents like EDCl/HOBt . Optimization includes:

  • Temperature control : Reactions at 60–80°C improve cyclization efficiency .
  • Catalyst use : K₂CO₃ in DMF enhances nucleophilic substitution in side-chain modifications .
  • Purification : Column chromatography (silica gel, EtOAc/hexane) isolates the product with >95% purity .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing pyrazole-5-carboxamide derivatives?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., NH₂ at δ 6.2–6.5 ppm; carbonyl at ~170 ppm) .
  • HPLC : Purity assessment using C18 columns (acetonitrile/water gradient, UV detection at 254 nm) .
  • X-ray crystallography : Resolves molecular conformation (e.g., dihedral angles between pyrazole and carboxamide groups) .

Advanced: How can regioselectivity challenges in pyrazole ring formation be addressed during synthesis?

Methodological Answer:
Regioselectivity is controlled by:

  • Directing groups : Electron-withdrawing substituents (e.g., nitro) orient cyclization to the 5-position .
  • Solvent polarity : Polar aprotic solvents (DMF, NMP) favor kinetically controlled pathways .
  • Microwave-assisted synthesis : Reduces side reactions by accelerating reaction kinetics .

Advanced: What computational and experimental approaches are recommended for analyzing molecular interactions with biological targets?

Methodological Answer:

  • Molecular docking : AutoDock Vina evaluates binding affinity to receptors (e.g., ATP-binding sites) using Pyrazole-5-carboxamide’s H-bond donors .
  • Crystallography : Resolves ligand-protein complexes (e.g., monoclinic P2₁/n space group analysis) .
  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) in real time .

Advanced: How should researchers resolve discrepancies in reported biological activities of pyrazole carboxamide derivatives?

Methodological Answer:

  • Assay validation : Compare NO release protocols (e.g., Griess assay vs. electrochemical detection) to identify methodological biases .
  • Dose-response curves : Ensure consistent IC₅₀ measurements across studies (e.g., 10–100 µM range) .
  • Structural analogs : Test derivatives with modified side chains to isolate activity-contributing groups .

Advanced: What strategies enhance the pharmacokinetic properties of this compound through carboxamide modification?

Methodological Answer:

  • Hydrophilic groups : Introduce dimethylaminoethyl side chains to improve solubility (logP reduction from 3.2 to 1.8) .
  • Prodrug approaches : Acetylate the amino group for enhanced membrane permeability .
  • Metabolic stability : Replace labile esters with amides to resist hepatic hydrolysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide
Reactant of Route 2
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3-amino-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide

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